1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride - 1007-60-9

1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride

Catalog Number: EVT-3334537
CAS Number: 1007-60-9
Molecular Formula: C8H16ClN3O
Molecular Weight: 205.68
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Several synthetic routes for 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride have been reported. A common approach involves a multi-step process starting from commercially available materials. For instance, one method utilizes 1-methylpiperidin-4-one as the starting material, which undergoes a series of transformations, including condensation reactions and cyclizations, to afford the desired triazaspirodecanone scaffold [, , ].

Mechanism of Action

While the specific mechanism of action of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride itself is not extensively documented in the provided literature, derivatives of this compound have demonstrated interactions with various biological targets, including enzymes and receptors [, , , , ].

Applications
  • Dopamine D2 receptor modulation: Some derivatives show promise as potential radioligands for imaging dopamine D2 receptors using single-photon emission computed tomography (SPECT) [].
  • Anti-cancer agents: Derivatives with inhibitory activity against anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) have been explored as potential anti-cancer agents [].
  • Neurokinin receptor antagonism: Derivatives have been synthesized and studied for their potential as neurokinin receptor antagonists [].

1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one

  • Compound Description: This compound is a pyrrolo[1,2-a]quinoxaline derivative synthesized starting from 2-nitroaniline. [, ] It exhibits cytotoxic potential against human leukemia cell lines K562, HL60, and U937. [, ]

[123I]-8-[4-[2-(5-Iodothienyl)]-4-oxobutyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]-decan-4-one

  • Compound Description: This compound is a potential dopamine D2 receptor radioligand for SPECT imaging. [] It exhibits moderate lipophilicity and high affinity for the dopamine D2 receptor. []

8-[(1S,3aS)-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride (Ro 64-6198)

  • Compound Description: This compound is a small molecule, brain-penetrant, NOP receptor-selective full agonist. [] It modulates pain, anxiety, and motor behaviors. [, , , ]

8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8- triazaspiro[4.5]decan-4-one

  • Compound Description: This compound is a potential antipsychotic agent. [] It shows antipsychotic profiles in biochemical and behavioral pharmacological test models. []

8-(Heteroaryl)phenalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones

  • Compound Description: This refers to a series of compounds with varying substitutions on the biaryl moiety, which influence their affinity for the mu-opioid receptor. []

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

  • Compound Description: This compound is an anaplastic lymphoma (ALK) kinase and epidermal growth factor receptor (EGFR) inhibitor with potential for cancer treatment, specifically non-small cell lung cancer (NSCLC). []

8-(5,8-dichloro-1,2,3,4-tetrahydro-naphthalen-2-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (1a)

  • Compound Description: This compound is a high-affinity ligand for the human ORL1 (orphanin FQ/nociceptin) receptor. []

8-(5-methyl-1,2,3,4-tetrahydro-naphthalen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (1p)

  • Compound Description: This compound is a high-affinity, potent ORL1 receptor agonist with good to moderate selectivity versus other opioid receptors. []

8-acenaphten-1-yl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (1q)

  • Compound Description: This compound is a high-affinity, potent ORL1 receptor agonist with good to moderate selectivity versus other opioid receptors. []

TAK‐906 ([3‐((1‐cyclohexyl‐4‐oxo‐8‐(4‐oxo‐4‐phenylbutyl)‐1,3,8‐triazaspiro[4.5]decan‐3‐yl)methyl)benzoic acid. maleate])

  • Compound Description: This compound is a dopamine receptor antagonist in development for the symptomatic treatment of gastroparesis. It is designed for minimal central nervous system penetration while avoiding cardiac effects. []

8-(Chroman-4-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

  • Compound Description: This compound, particularly its R-(+) enantiomer, acts as a potent NOP agonist with submicromolar EC50 values. []

18F-N-methylspiroperidol (8-[4-(4-[18F]fluorophenyl)-4-oxobutyl]-3-me thyl l-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one)

  • Compound Description: This is a fluorine-18 radiolabeled version of N-methylspiroperidol, intended for use in positron emission tomography (PET) imaging to study dopamine receptors. [, ]

Spiperone (8-[3-(p-fluorobenzoyl)propyl]-1-phenyl-1,3,8-triazaspiro-[4.5] decan-4- one)

  • Compound Description: Spiperone is a neuroleptic agent with serotonin and dopamine receptor antagonist activity. It has been shown to suppress both the tissue swelling and leukocyte infiltration associated with contact hypersensitivity reactions in mice. []

p-Aminophenethylspiperone (NAPS)

  • Compound Description: This compound is a high-affinity, selective D2-dopamine receptor antagonist. []
  • Compound Description: This compound is a nociceptin/orphanin FQ opioid receptor (NOPR) selective ligand and acts as a G protein-biased agonist. []

Properties

CAS Number

1007-60-9

Product Name

1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride

IUPAC Name

1-methyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride

Molecular Formula

C8H16ClN3O

Molecular Weight

205.68

InChI

InChI=1S/C8H15N3O.ClH/c1-11-6-10-7(12)8(11)2-4-9-5-3-8;/h9H,2-6H2,1H3,(H,10,12);1H

InChI Key

UWKLQVDPWITJMW-UHFFFAOYSA-N

SMILES

CN1CNC(=O)C12CCNCC2.Cl

Canonical SMILES

CN1CNC(=O)C12CCNCC2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.